molecular formula C24H17ClO5 B4628931 6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4628931
M. Wt: 420.8 g/mol
InChI Key: CLIKRGUWWVJIQT-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H17ClO5 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0764513 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Alonzi et al. (2014) focused on the synthesis of novel polystyrene-supported TBD catalysts using Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing Warfarin™ analogs, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one. Products were obtained in high to quantitative conversion yields, showcasing the efficacy of this method (Alonzi et al., 2014).

Photochemical Studies

  • Dalai et al. (2017) conducted photo-reorganization studies of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, leading to the formation of angular pentacyclic compounds. This study represents a general method for synthesizing benzothiophene fused xanthenone derivatives (Dalai et al., 2017).

Optical and Photoelectrical Characterizations

  • Ibrahim et al. (2017) described the synthesis of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) and its optical and photoelectrical characterizations. The study indicates potential applications in optoelectronic device application (Ibrahim et al., 2017).

Molecular Docking and Spectroscopic Analysis

  • In 2018, Sert et al. explored the synthesis of 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one and conducted a detailed molecular docking and spectroscopic analysis. This study underlines the potential biomedical applications of such compounds (Sert et al., 2018).

Biological Activity Assessment

  • A study by El Azab et al. (2014) involved the microwave-assisted synthesis of novel 2H-Chromene derivatives with phenylthiazolidinones and assessed their biological activity. The results indicated significant antimicrobial activity against various bacterial and fungal strains (El Azab et al., 2014).

Experimental and Computational Photovoltaic Studies

  • Gad et al. (2020) conducted an experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes. This research is crucial for the development of efficient dye-sensitized solar cells (Gad et al., 2020).

Properties

IUPAC Name

6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-28-17-9-7-16(8-10-17)21(26)14-29-23-13-22-19(11-20(23)25)18(12-24(27)30-22)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKRGUWWVJIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.